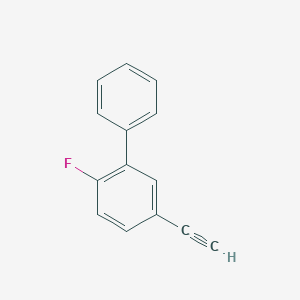

5-Ethynyl-2-fluoro-biphenyl

Description

Properties

IUPAC Name |

4-ethynyl-1-fluoro-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c1-2-11-8-9-14(15)13(10-11)12-6-4-3-5-7-12/h1,3-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVWZNIVVPIPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

This method involves coupling 5-iodo-2-fluorobiphenyl with a terminal alkyne (e.g., trimethylsilylacetylene) under palladium catalysis. Key steps include:

-

Catalytic System : Tris(dibenzylideneacetone)dipalladium(0) (5 mol%) and copper(I) iodide (10 mol%) in tetrahydrofuran (THF) at 50°C.

-

Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to deprotonate the terminal alkyne.

-

Protection/Deprotection : Trimethylsilyl (TMS)-protected alkynes are often used to enhance stability, followed by deprotection using tetrabutylammonium fluoride (TBAF).

Experimental Data and Yields

| Starting Material | Alkyne Source | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Iodo-2-fluorobiphenyl | TMS-acetylene | Pd(0)/CuI/DIPEA | 75–79 | |

| 5-Iodo-2-fluorobiphenyl | Ethynylmagnesium bromide | PdCl₂(PPh₃)₂/CuI | 68 |

Key Challenges :

-

Regioselectivity issues may arise if competing coupling sites exist.

-

Steric hindrance from the fluorine substituent can reduce reaction efficiency.

Sequential Suzuki-Miyaura and Sonogashira Couplings

A convergent approach constructs the biphenyl core first, followed by ethynylation.

Step 1: Suzuki-Miyaura Coupling for Biphenyl Formation

The biphenyl backbone is assembled using a fluorophenylboronic acid and an iodobenzene derivative:

Step 2: Sonogashira Alkynylation

The ethynyl group is introduced at position 5 using conditions similar to Section 1.

Case Study: Synthesis of 5-Ethynyl-2-fluoro-biphenyl

-

Suzuki Coupling : 2-Fluorophenylboronic acid and 1-iodo-4-bromo-2-nitrobenzene yield 5-bromo-2-fluorobiphenyl (72% yield).

-

Sonogashira Reaction : The bromide is replaced with an ethynyl group using TMS-acetylene (79% yield).

Advantages :

-

Enables modular construction of complex biphenyl derivatives.

-

Compatible with electronically diverse substrates.

Alkynylation via Electrophilic Sulfonium Salts

Recent advances utilize 5-(alkynyl)dibenzothiophenium salts as electrophilic alkynylation reagents.

Reaction Pathway

-

Nucleophilic Attack : The sulfonium salt reacts with a fluorobiphenyl-containing nucleophile (e.g., Grignard reagent).

-

Sulfonium Elimination : Dibenzothiophene is eliminated, yielding the ethynylated product.

Optimization Parameters

Limitations

-

Limited substrate scope due to the strong electrophilicity of sulfonium salts.

Comparative Analysis of Synthetic Routes

| Method | Steps | Average Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Sonogashira | 1 | 73 | High | Moderate |

| Suzuki + Sonogashira | 2 | 68 | Moderate | High |

| Sulfonium Salt Alkynylation | 1 | 54 | Low | Low |

Critical Insights :

-

The Sonogashira method offers simplicity but requires prefunctionalized iodoarenes.

-

Sequential Suzuki-Sonogashira couplings provide flexibility but involve multi-step purification.

-

Sulfonium-based approaches are less explored but may excel in sterically hindered systems.

Advanced Functionalization and Applications

Synthetic derivatives of this compound serve as precursors for:

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-fluoro-biphenyl can undergo various types of chemical reactions, including:

Electrophilic Substitution: The biphenyl core can participate in electrophilic substitution reactions, similar to benzene.

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Bases: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.

Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

Reducing Agents: Such as hydrogen gas, used in reduction reactions.

Major Products Formed

Substituted Biphenyls: Formed through electrophilic substitution reactions.

Carbonyl Compounds: Formed through oxidation of the ethynyl group.

Alkenes and Alkanes: Formed through reduction of the ethynyl group.

Scientific Research Applications

Chemical Synthesis

5-Ethynyl-2-fluoro-biphenyl serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, enabling the creation of more complex organic molecules.

Key Reactions:

- Oxidation: Can lead to the formation of derivatives like 4-ethynyl-2-fluorobenzaldehyde.

- Reduction: Yields compounds such as 4-ethyl-2-fluoro-biphenyl.

- Substitution: Facilitates the synthesis of compounds like 4-ethynyl-2-aminobiphenyl.

Biological Applications

The compound has garnered attention in biological research due to its potential as a fluorescent probe. Its electronic properties make it suitable for studying cellular processes and interactions at the molecular level.

Case Study: Fluorescent Probes

- Research indicates that the ethynyl and fluoro substituents can influence binding affinities, making it a candidate for tracking biological pathways and interactions in live cells .

Pharmaceutical Development

This compound is explored for its therapeutic potential, particularly in drug discovery. Its derivatives are being investigated for their efficacy against various diseases.

Therapeutic Applications:

- Respiratory Disorders: Some biphenyl derivatives have shown promise in treating conditions like asthma and chronic obstructive pulmonary disease by acting on β2 adrenergic receptors .

- Enzyme Inhibition: The compound has been utilized to develop inhibitors targeting nicotinamide N-methyltransferase, showcasing its role in metabolic pathways .

Material Science

The structural rigidity and electronic properties of this compound make it valuable in the development of advanced materials.

Applications in Materials:

- Used in the production of polymers and liquid crystals, which are essential for electronic devices due to their unique optical and electrical properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-fluoro-biphenyl depends on its specific application. In materials science, its unique structural features contribute to the electronic properties of the final material. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact molecular targets and pathways involved would depend on the specific application and require further investigation .

Comparison with Similar Compounds

Similar Compounds

2-Ethynylbiphenyl: Similar structure but lacks the fluorine atom.

4-Ethynylbiphenyl: Similar structure but with the ethynyl group attached to a different position on the biphenyl core.

2-Fluorobiphenyl: Similar structure but lacks the ethynyl group.

Uniqueness

5-Ethynyl-2-fluoro-biphenyl is unique due to the presence of both the ethynyl and fluorine groups, which can influence its reactivity and properties. The ethynyl group can participate in various coupling reactions, while the fluorine atom can affect the electronic properties of the compound .

Q & A

Q. What are the recommended synthetic routes for 5-Ethynyl-2-fluoro-biphenyl, and how can purity be optimized?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura coupling between halogenated biphenyl precursors and ethynyl reagents. For fluorinated intermediates, 2-chloro-5-fluorobenzaldehyde (CAS 334019-14-6) can serve as a starting material, with palladium catalysts enabling selective ethynylation . Purity optimization requires rigorous purification via column chromatography (silica gel, gradient elution) and recrystallization in non-polar solvents. Analytical HPLC (C18 column, acetonitrile/water mobile phase) should confirm ≥95% purity, as demonstrated in analogous fluorinated benzoic acid derivatives .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

- NMR Spectroscopy: and NMR are critical for identifying fluorine substitution patterns and ethynyl proton signals. For biphenyl derivatives, coupling constants (e.g., ) in NMR distinguish ortho/para fluorine positions .

- X-ray Crystallography: Single-crystal analysis resolves bond angles and torsion angles, as shown in Acta Crystallographica Section E reports for structurally similar fluorophenyl compounds (e.g., C–C bond angles: 119.58°–120.79°) .

Q. What are the key considerations for designing toxicity screening assays for fluorinated biphenyl derivatives?

Methodological Answer: Adopt tiered testing strategies from EPA guidelines for biphenyl analogs :

In vitro assays: Use hepatic microsomal stability tests (e.g., CYP450 inhibition) to assess metabolic pathways.

Acute toxicity: Follow OECD 423 guidelines (oral administration in rodents, 14-day observation).

Data interpretation: Compare results with structurally similar compounds like 3,5-difluoro-2-hydroxybenzoic acid (CAS 345-16-4), where fluorine substitution modulates bioavailability .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

Methodological Answer: Contradictions in catalytic efficiency (e.g., Pd vs. Cu catalysts) may arise from solvent polarity or ligand steric effects. Systematic variation of parameters is recommended:

Q. What computational methods are suitable for predicting the electronic effects of ethynyl and fluorine substituents in biphenyl systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine. For example, fluorinated benzoic acids show reduced HOMO energies (−6.8 eV vs. −6.2 eV for non-fluorinated analogs) .

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility, leveraging data from 4-cyano-N-(2-fluorophenyl)benzamide studies, where fluorine enhances hydrophobicity .

Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo models for fluorinated aromatics?

Methodological Answer:

- Metabolite profiling: Identify phase I/II metabolites using LC-HRMS, as discrepancies often arise from interspecies metabolic differences (e.g., glucuronidation rates) .

- Dose extrapolation: Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro IC values with in vivo NOAELs, referencing EPA’s biphenyl toxicokinetic framework .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

Q. How can open-data principles be applied to fluorinated biphenyl research without compromising patient/experimental privacy?

Methodological Answer:

- Anonymization: Remove identifiers from toxicity datasets, as recommended in health research .

- Data repositories: Deposit raw spectral data in platforms like PubChem or ECHA, following 3,5-difluoro-2-hydroxybenzoic acid documentation standards .

Q. Tables

| Key Analytical Parameters for this compound |

|---|

| Property |

| Melting Point |

| LogP (Octanol-Water) |

| NMR (ppm) |

| Purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.